Lysergic acid N-(methylpropyl)amide
Description
Historical Perspectives on Ergoline (B1233604) Alkaloid Research and Discovery
The study of ergoline alkaloids, a class of naturally occurring compounds produced by fungi of the Claviceps genus, has a long and multifaceted history. nist.govpsu.edu Initially known for their toxic effects, causing the historical condition of ergotism, these compounds have transitioned into a rich source of pharmacologically valuable substances. researchgate.netthegoodscentscompany.com The formal scientific investigation into ergot alkaloids began in the early 20th century, with the isolation of ergotoxine (B1231518) in 1906 and the subsequent isolation of ergotamine by Arthur Stoll at Sandoz in 1918. researchgate.netojp.govwikipedia.org This breakthrough paved the way for the therapeutic use of ergoline derivatives in various medical fields. nist.gov
A pivotal moment in ergoline research was the discovery of the specific oxytocic principle of ergot, ergonovine (also known as ergometrine), in 1935. researchgate.netwikipedia.org This discovery was significant as it was achieved simultaneously in four different laboratories, highlighting the intense scientific interest in these compounds. The elucidation of the common structural nucleus of these alkaloids, lysergic acid, was a major step forward, enabling the systematic synthesis of new derivatives. wikipedia.org The first total synthesis of an ergot alkaloid, ergometrine, was accomplished by Stoll and Hofmann in 1943, further expanding the possibilities for creating novel compounds with tailored pharmacological properties. nist.gov
Lysergic Acid N-(methylpropyl)amide within the Ergoline Derivative Landscape
This compound, also known by the acronym LAMPA, is a synthetic derivative of lysergic acid and a member of the broader lysergamide (B1675752) family. nist.govwikipedia.org Structurally, it is an analog of the well-known lysergic acid diethylamide (LSD), with the diethylamide group at the C-8 carboxamide position being replaced by a N-methyl-N-propylamide group. wikipedia.orgresearchgate.net This modification places LAMPA within a specific subset of lysergamides where the substituents on the amide nitrogen are varied to explore structure-activity relationships. caymanchem.com
The synthesis of such analogs is a common practice in medicinal chemistry to investigate how changes in molecular structure affect the compound's interaction with biological targets. nih.gov Research into N-alkyl substituted lysergamides, such as LAMPA and the related N-methyl-N-isopropyl lysergamide (MIPLA), aims to understand the steric and electronic requirements for activity at various receptors, particularly serotonin (B10506) receptors. nih.govnih.gov
Evolution of Academic Inquiry into Lysergamide Analogs
Academic inquiry into lysergamide analogs has evolved significantly since the initial discoveries in the mid-20th century. Early research was largely focused on the synthesis and basic pharmacological characterization of new derivatives of lysergic acid. nih.gov A notable study from 1989 detailed the synthesis of several N-alkyl amides of lysergic acid, including the N-methyl-N-propyl amide, with the primary goal of developing analytical techniques to differentiate them from LSD. ojp.gov
More recent research has shifted towards a more detailed pharmacological characterization of these analogs, often employing modern techniques such as competitive binding assays and in vivo behavioral models. nih.gov For instance, a 2018 study investigated the pharmacological properties of N-ethyl-N-cyclopropyl lysergamide (ECPLA) and included LAMPA for comparative purposes, assessing its effects in the head-twitch response (HTR) paradigm in mice. nih.gov This evolution reflects a broader trend in pharmacology towards understanding the molecular mechanisms of action and the subtle differences in the pharmacological profiles of closely related compounds. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (6aR,9R)-N-methyl-N-propyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Other Names | LAMPA, Lampa, N,6-Dimethyl-n-propyl-9,10-didehydroergoline-8-carboxamide |
| CAS Number | 40158-98-3 |
| Molecular Formula | C₂₀H₂₅N₃O |
| Molecular Weight | 323.43 g/mol |
Data sourced from NIST Chemistry WebBook nist.govnist.gov
Research Findings on this compound
| Study Focus | Key Findings | Reference |
| Synthesis and Analytical Differentiation | The N-methyl-N-propyl amide of lysergic acid was synthesized to develop specific analytical methods (EI/MS, GLC, TLC, HPLC) to differentiate it from LSD. | ojp.gov |
| In Vivo Behavioral Effects (Head-Twitch Response) | In a head-twitch response (HTR) study in mice, LAMPA was found to be nearly equipotent with ECPLA and MIPLA. The median effective dose (ED₅₀) for LAMPA was 358.3 nmol/kg. | nih.gov |
| Receptor Binding Profile | LAMPA is a structural analogue of LSD and is expected to interact with serotonin receptors, though detailed binding affinity data is not as widely published as for more common lysergamides. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Lysergamides
Biosynthesis of Lysergic Acid and Ergoline (B1233604) Precursors
Ergot alkaloids, including lysergic acid, are complex nitrogen-containing natural products. mdpi.com Their biosynthesis is primarily associated with fungi belonging to the phylum Ascomycota. mdpi.comnih.gov The core of these compounds is the tetracyclic ergoline ring system, which is assembled through a series of enzyme-catalyzed reactions. nih.govrsc.org
The most renowned producers of ergot alkaloids are fungi from the genus Claviceps, with Claviceps purpurea being the archetypal species. nih.govnih.gov This fungus infects rye and other grains, producing sclerotia (ergots) that contain a variety of these alkaloids. nih.gov Historically, these ergots were the primary source for the industrial production of lysergic acid, which serves as a key precursor for many pharmaceutical compounds. nih.gov The annual world production of lysergic acid for this purpose is estimated to be between 10,000 and 15,000 kg.
Fungi in other genera, such as Aspergillus, Penicillium, Epichloë, and Metarhizium, are also known to produce ergoline alkaloids. mdpi.comnih.gov For instance, Metarhizium brunneum, an insect pathogen and plant root symbiont, produces ergot alkaloids of the lysergic acid amide class, particularly lysergic acid α-hydroxyethylamide (LAH). d-nb.info The presence of these biosynthetic capabilities across diverse fungal lineages highlights their ecological significance. researchgate.net
The genes required for the synthesis of ergot alkaloids are typically found clustered together in the fungal genome, known as the ergot alkaloid synthesis (eas) cluster. nih.govd-nb.info This co-localization facilitates the coordinated regulation of the biosynthetic pathway. The core pathway to lysergic acid involves enzymes encoded by at least eight genes: dmaW, easF, easE, easC, easD, easA, easG, and cloA. researchgate.net
The functions of many of these enzymes have been elucidated through gene knockout experiments and biochemical studies. nih.gov For example, DmaW is a dimethylallyl tryptophan synthase that catalyzes the first committed step in the pathway. nih.gov Subsequent enzymes, including a methyltransferase (EasF) and various oxidoreductases (EasE, EasC, CloA), construct the characteristic four-ring ergoline scaffold. researchgate.netrsc.org
Specific genes within or adjacent to the eas cluster can influence the final alkaloid profile. The gene easP, which encodes an α/β hydrolase fold protein, has been shown to contribute to the accumulation of lysergic acid α-hydroxyethylamide (LAH) in M. brunneum. d-nb.inforesearchgate.net Knockout studies revealed that while EasP is not absolutely required, it plays a significant role in the synthesis of LAH. d-nb.info Other genes, such as easQ and easH, are required for the production of different clavine alkaloids, like rugulovasine, and may be found in partial, or satellite, gene clusters. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of Lysergic Acid
| Gene | Enzyme Name | Function |
| dmaW | Dimethylallyl Tryptophan Synthase | Catalyzes the C4-prenylation of L-tryptophan with DMAPP, the first committed step. nih.gov |
| easF | DMAT N-methyltransferase | N-methylation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). researchgate.net |
| easE | FAD-linked Oxidoreductase | Catalyzes the conversion of N-methyl-DMAT to prechanoclavine. researchgate.net |
| easC | Chanoclavine-I Synthase | Responsible for the oxidative cyclization to form chanoclavine-I. researchgate.netrsc.org |
| easD | Chanoclavine-I Aldehyde Dehydrogenase | Catalyzes the oxidation of the chanoclavine-I alcohol to an aldehyde. researchgate.net |
| easA | Catalase/Peroxidase | Involved in the conversion of chanoclavine-I-aldehyde to agroclavine. mdpi.comresearchgate.net |
| cloA | Cytochrome P450 Monooxygenase | Catalyzes the conversion of elymoclavine (B1202758) to paspalic acid, a late-stage step towards lysergic acid. mdpi.comrsc.org |
| easP | α/β Hydrolase Fold Protein | Contributes to the accumulation of lysergic acid amides like LAH in Metarhizium. d-nb.inforesearchgate.net |
The biosynthesis of the complex ergoline scaffold begins with simple metabolic precursors. nih.gov Tracer experiments have definitively shown that the pathway utilizes three primary building blocks:
L-tryptophan : Provides the indole (B1671886) ring and adjacent carbon backbone. rsc.orgnih.gov
Dimethylallyl diphosphate (B83284) (DMAPP) : Supplies the isoprene (B109036) unit that forms part of the C and D rings. rsc.orgnih.gov DMAPP itself is synthesized via the mevalonate (B85504) pathway in the fungal cytosol. researchgate.net
S-adenosyl methionine (SAM) : Acts as the methyl group donor for N-methylation steps. researchgate.net
The pathway proceeds from these precursors through a series of increasingly complex intermediates. nih.gov After the initial prenylation of tryptophan to form dimethylallyl-tryptophan (DMAT), the molecule undergoes N-methylation and a series of cyclizations and oxidations. rsc.org Key intermediates along the path to lysergic acid include chanoclavine, agroclavine, elymoclavine, and paspalic acid. mdpi.comnih.gov These clavine alkaloids represent a major class of ergoline structures themselves. rsc.org The pathway culminates in lysergic acid, which can then be further modified by the fungus to produce a diverse array of lysergic acid derivatives, including simple amides and complex ergopeptines. mdpi.comrsc.org
Total Synthesis of Lysergic Acid and its Derivatives
The total synthesis of lysergic acid has been a significant challenge and a landmark achievement in organic chemistry, driving the development of new synthetic methods. To date, over 20 distinct synthetic routes to this compound have been described. nih.gov
The first total synthesis of lysergic acid was accomplished by R.B. Woodward's group at the Lilly Laboratory in 1956. nih.gov This classical approach involved a multi-step sequence starting from a substituted indole derivative, the Uhle ketone, and meticulously constructing the C and D rings of the ergoline system. nih.gov
Since Woodward's seminal work, numerous other strategies have been developed, often aiming for greater efficiency and convergence. nih.gov Notable contemporary approaches include:
Hendrickson's Strategy : This approach utilizes a Suzuki coupling reaction between an indole derivative and a pyridine (B92270) derivative to rapidly assemble the core structure. nih.govresearchgate.net
Heck Coupling Methods : Intramolecular Heck reactions have been effectively used to close the C ring of the ergoline scaffold. researchgate.netnih.govresearchgate.net
Ring-Closing Metathesis (RCM) : This powerful reaction has been employed for the formation of the D ring. nih.govresearchgate.net
These modern methods often feature metal-catalyzed reactions and offer more flexible and efficient routes to lysergic acid and its analogs, facilitating research into their neuropharmacological properties. researchgate.netnsf.gov
A primary challenge in the synthesis of lysergic acid is the precise control of its stereochemistry. The molecule possesses two labile chiral centers, at positions C-5 and C-8, which can lead to the formation of stereoisomers such as isolysergic acid. nih.gov The conversion between lysergic acid and its epimers can occur under relatively mild conditions, complicating synthetic efforts. nih.gov
To address this, chemists have developed various stereoselective strategies. One successful approach involves the use of the Evans aldol (B89426) reaction to stereoselectively establish the stereogenic centers at the allylic positions early in the synthetic sequence. researchgate.netnih.gov This method provides a reliable way to control the relative and absolute configuration of key intermediates.
Other strategies focus on the stereocontrolled formation of the C and D rings. For example, Fukuyama's enantioselective total synthesis combined the Evans aldol reaction with a ring-closing metathesis and an intramolecular Heck reaction to construct the C and D rings with high stereocontrol. researchgate.net The development of such stereoselective methods is crucial for producing enantiomerically pure lysergic acid, which is essential for its use as a precursor to specific pharmacologically active agents.
Amide Coupling and N-Substitution Strategies for Lysergamide (B1675752) Derivatives
The creation of diverse lysergamide derivatives hinges on the successful coupling of lysergic acid with a wide array of primary and secondary amines. This process allows for systematic exploration of structure-activity relationships by varying the substituents on the amide nitrogen.
The formation of the amide bond in lysergamides is a critical step that typically begins with the activation of the carboxylic acid group of d-lysergic acid. nih.govwikipedia.org This activation is necessary to facilitate the nucleophilic attack by an amine. hepatochem.comgrowingscience.com Over the years, several methods have been developed, ranging from classic procedures to more modern coupling techniques. growingscience.comresearchgate.net
One established method involves the conversion of lysergic acid into a mixed anhydride, for instance, by using trifluoroacetic anhydride. google.com This reactive intermediate is then treated with the desired amine to form the corresponding amide. google.com This approach has been successfully used to synthesize various lysergamides.
In modern organic synthesis, a plethora of coupling reagents are employed to facilitate amide bond formation under mild conditions, which is crucial for complex molecules like lysergic acid. hepatochem.comnih.gov These reagents are broadly categorized and include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. hepatochem.comresearchgate.net They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and minimize side reactions. nih.gov
Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate activated esters, leading to high yields of the desired amide. growingscience.comresearchgate.net
The general scheme involves dissolving lysergic acid in an appropriate aprotic solvent, adding the coupling reagent (and any additives), followed by the introduction of the target amine. growingscience.com The reaction is typically stirred at room temperature until completion. google.com Purification is then carried out, often using chromatographic techniques to separate the desired lysergamide from byproducts and unreacted starting materials. google.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additives |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP |
| Uronium Salts | HATU, HBTU | DIPEA, Triethylamine |
| Phosphonium Salts | PyBOP, BOP | DIPEA, Triethylamine |
The synthesis of lysergic acid N-(methylpropyl)amide (LAMPA) follows the general principles of amide coupling. nih.gov In this specific case, d-lysergic acid is coupled with N-methyl-N-propylamine. The reaction is facilitated by standard coupling reagents as described previously. nih.govresearchgate.net LAMPA is an isomer of other well-known lysergamides and has been synthesized for comparative pharmacological studies. nih.govresearchgate.net These studies aim to understand how the size and conformation of the N-alkyl groups influence the compound's interaction with biological targets. nih.gov
The preparation of N-alkyl-N-isopropyl lysergamide analogs involves coupling lysergic acid with various N-alkyl-N-isopropylamines. A notable example is N-methyl-N-isopropyl lysergamide (MIPLA), an isomer of both LSD and LAMPA. nih.govresearchgate.net The synthesis of MIPLA is achieved by reacting d-lysergic acid with N-methyl-N-isopropylamine using standard peptide coupling methods. nih.govresearchgate.net
Another related analog is N-ethyl-N-isopropyllysergamide (EIPLA). researchgate.net Preclinical studies have shown that EIPLA exhibits activity comparable to other psychoactive lysergamides. researchgate.net The synthesis of these analogs allows researchers to systematically investigate the steric and electronic effects of the amide substituents. For instance, comparing N-cyclopropyl versus N-isopropyl substitutions, as in ECPLA and MIPLA respectively, provides insight into how small changes in the alkyl groups can alter pharmacological properties. nih.gov
Table 2: Examples of N-Substituted Lysergamide Analogs
| Compound Name | Code | Amine Substituent 1 | Amine Substituent 2 |
|---|---|---|---|
| This compound | LAMPA | Methyl | n-Propyl |
| N-Methyl-N-isopropyl lysergamide | MIPLA | Methyl | Isopropyl |
| N-Ethyl-N-isopropyllysergamide | EIPLA | Ethyl | Isopropyl |
Modification of the Ergoline Scaffold (e.g., N6-alkylation, 1-substitution)
Beyond derivatization at the C8 amide position, the ergoline scaffold itself offers multiple sites for chemical modification, notably at the N6 and N1 positions. caymanchem.comescholarship.org These modifications can significantly alter the pharmacological profile of the resulting compounds. caymanchem.com
N6-Alkylation: The N6 position of the ergoline ring system in lysergic acid is naturally methylated. nih.gov Modification at this site typically involves a two-step process. First, the methyl group is removed to yield the corresponding nor-lysergamide derivative (e.g., nor-LSD). caymanchem.com This demethylation creates a secondary amine at the N6 position, which can then be re-alkylated with various alkyl halides. caymanchem.com This strategy has been used to synthesize a series of N6-alkyl analogs, such as:
ETH-LAD: N6-ethyl-nor-lysergic acid diethylamide
PRO-LAD: N6-propyl-nor-lysergic acid diethylamide
IP-LAD: N6-isopropyl-nor-lysergic acid diethylamide wikipedia.org
Research has shown that substituting the N6-methyl group with ethyl, n-propyl, or allyl groups can maintain or sometimes increase activity, while bulkier substituents like isopropyl or n-butyl tend to reduce it. researchgate.netcaymanchem.com
1-Substitution: The indole nitrogen at the N1 position is another common site for modification. caymanchem.com Alkylation or acylation at this position is a relatively straightforward way to produce new analogs. caymanchem.comunodc.org This has led to the emergence of several derivatives, many of which are thought to act as prodrugs that convert to the parent lysergamide in vivo. researchgate.net Examples include:
1P-LSD: 1-propionyl-lysergic acid diethylamide
1B-LSD: 1-butyryl-lysergic acid diethylamide
1cP-LSD: 1-cyclopropanoyl-lysergic acid diethylamide researchgate.net
ALD-52: 1-acetyl-lysergic acid diethylamide wikipedia.org
These modifications are typically achieved by reacting the parent lysergamide (like LSD) with a suitable acylating agent (e.g., propionic anhydride) or alkylating agent. caymanchem.com
Table 3: Examples of Ergoline Scaffold Modifications
| Modification Site | Substituent | Example Compound |
|---|---|---|
| N6-Position | Ethyl | ETH-LAD |
| N6-Position | Isopropyl | IP-LAD wikipedia.org |
| N1-Position | Propionyl | 1P-LSD |
| N1-Position | Acetyl | ALD-52 wikipedia.org |
Stereochemistry and Conformational Analysis of Lysergamides
Conformational Dynamics of the Amide Moiety (e.g., Rotamers)
The conformation of the D-ring of the ergoline (B1233604) nucleus also affects the orientation of the amide group. The D-ring can exist in different conformations, such as the D1 and D2 forms. core.ac.uk In d-lysergic acid amides (DAM), the D-ring typically adopts a D1 conformation where the carboxamide group is in a pseudoequatorial position. core.ac.uk This conformation imparts a more planar and flexible shape to the molecule. core.ac.uk
Molecular mechanics studies on various lysergamides have shown that the active conformation is one that mimics the structure of d-LSD. For instance, in a study of the (R)- and (S)-2-butylamides of d-lysergic acid, the more potent (R)-isomer was found to adopt a conformation highly similar to that of LSD, whereas the less active (S)-isomer did not. nih.gov This suggests that the precise spatial orientation of the alkyl groups on the amide nitrogen is a key factor for proper receptor engagement. nih.gov
Impact of Stereochemistry on Ligand-Receptor Interactions
The interaction between a lysergamide (B1675752) and its target receptor, such as the serotonin (B10506) 5-HT2A receptor, is a highly specific, three-dimensional lock-and-key interaction. heffter.orgnih.gov Because receptors are themselves chiral, being composed of L-amino acids, they can readily distinguish between the different stereoisomers of a ligand. heffter.org
The profound impact of stereochemistry is most evident in the stark difference in activity between d-LSD and its isomers. Only the (5R, 8R) isomer fits correctly into the binding pocket of the 5-HT2A receptor to initiate a functional response. nih.govwikipedia.org The other isomers, lacking the correct 3D shape, cannot bind with high affinity or efficacy. wikipedia.org
Furthermore, the stereochemistry of the amide substituent itself is critical. Research on monoalkylamides of lysergic acid demonstrates that the receptor can accommodate an alkyl chain in one specific orientation but not another. heffter.org A study comparing the lysergamides derived from the (R) and (S) isomers of 2-aminobutane found that the (R)-isomer was significantly more potent in both receptor binding assays and behavioral studies. nih.gov This difference in potency directly illustrates that the stereochemical properties of the amide substituent exert a critical influence on biological activity. nih.gov
This effect is believed to occur through one of two mechanisms, or a combination thereof:
The conformation of the amide function may directly affect binding through stereoselective interactions with a hydrophobic region on the receptor. nih.gov
The amide conformation may indirectly influence activity by inducing conformational changes in other parts of the ergoline molecule, thereby altering its fit within the receptor. nih.gov
| Compound | Isomer | 5-HT2A Receptor Affinity (Ki, nM) | Relative Potency |
| d-Lysergic acid 2-butylamide | R | 4.5 ± 0.5 | More Potent. nih.gov |
| d-Lysergic acid 2-butylamide | S | 34 ± 2 | Less Potent. nih.gov |
Table 2. Comparison of receptor binding affinities for the (R)- and (S)-isomers of d-lysergic acid 2-butylamide, demonstrating the significant impact of the amide substituent's stereochemistry on receptor interaction. nih.gov
Pharmacological Profiling: Receptor Interactions and Functional Activity
Serotonin (B10506) Receptor Affinities and Functional Efficacy
The serotonin system is a primary target for many psychedelic compounds, and LAMPA is no exception. Its interaction with various serotonin receptor subtypes is a key aspect of its pharmacological profile.
Competitive binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with a known high affinity for the receptor (like [3H]ketanserin or [125I]DOI for serotonin receptors) is used. nih.gov The ability of an unlabeled compound, such as LAMPA, to displace the radioligand from the receptor is then measured. This displacement provides a quantitative measure of the compound's binding affinity (Ki value). Such assays have been instrumental in characterizing the binding profile of LAMPA and other lysergamides at various serotonin receptor subtypes. nih.gov
Structure Activity Relationship Sar Studies of Lysergic Acid N Methylpropyl Amide and Analogs
Influence of N-Alkyl Substituents on Amide Nitrogen
The nature of the N-alkyl substituents on the amide nitrogen of the lysergamide (B1675752) scaffold plays a pivotal role in modulating pharmacological activity. Even subtle alterations to these groups can lead to significant changes in potency and receptor affinity.
Comparative Potency Analysis of N-Methyl-N-propyl, N-Methyl-N-isopropyl, and N,N-Diethyl Analogs
Research has consistently demonstrated that lysergic acid diethylamide (LSD), with its N,N-diethyl substitution, exhibits the highest potency among many simple dialkylamide analogs. core.ac.uk The substitution of the diethyl groups with other alkyl moieties, such as N-methyl-N-propyl (LAMPA) or N-methyl-N-isopropyl (MIPLA), generally leads to a decrease in potency. nih.govwikipedia.org
Studies using the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic activity, provide quantitative insights into the relative potencies of these analogs. In these studies, N-methyl-N-propyllysergamide (LAMPA) and N-methyl-N-isopropyllysergamide (MIPLA) were found to be less potent than LSD. nih.gov Specifically, LAMPA was found to be nearly equipotent with ECPLA (N-ethyl-N-cyclopropyl lysergamide) and MIPLA in inducing the head-twitch response. wikipedia.org MIPLA, in turn, is about one-third to one-half as potent as LSD. wikipedia.orgiiab.me In drug discrimination studies in rats, MIPLA was found to fully substitute for LSD, with about half the potency. nih.gov In contrast, LAMPA is reported to be markedly less potent than LSD. nih.gov
Table 1: Comparative Potency of Lysergamide Analogs in the Head-Twitch Response (HTR) Paradigm in Mice
| Compound | ED50 (nmol/kg, IP) | Potency Relative to LSD |
|---|---|---|
| LSD | ~126.9 | 1 |
| N-Ethyl-N-cyclopropyl lysergamide (ECPLA) | 317.2 | ~0.40 |
| N-Methyl-N-propyllysergamide (LAMPA) | 358.3 | ~0.36 |
| N-Methyl-N-isopropyllysergamide (MIPLA) | 421.7 | ~0.30 |
Data sourced from Halberstadt et al. (2019). nih.gov
Steric and Electronic Effects of Amide Substitutions
The observed differences in potency can be attributed to the steric and electronic properties of the amide substituents. The diethylamide group of LSD is considered to be optimal for high-affinity binding to its primary target, the serotonin (B10506) 5-HT2A receptor. maps.org
Steric Effects: Increasing the steric bulk of the N-alkyl substituents generally leads to a decrease in potency. For instance, replacing one of the ethyl groups of LSD with a larger isopropyl group, as in N-ethyl-N-isopropyl lysergamide (EIPLA), results in a three-fold lower affinity for 5-HT2A receptors and a nearly three-fold lower potency in drug discrimination studies compared to LSD. nih.gov This suggests that the binding pocket for the amide group at the receptor is sterically constrained. maps.org The receptor can accommodate the size of the diethyl groups, but larger substituents may cause a distortion of the receptor, while smaller substituents might lead to a conformational rearrangement that is also unfavorable for activation. maps.org
Effects of Modifications on the Ergoline (B1233604) Ring System (e.g., N6-position, 1-position)
Modifications to the tetracyclic ergoline ring system also significantly impact the pharmacological profile of lysergamides.
Substitutions at the N6-position of the ergoline ring have been explored to understand their influence on activity. The N6-methyl group is a common feature of many potent lysergamides, including LSD. Replacing this methyl group with other alkyl substituents can modulate activity. For example, ethyl, n-propyl, or allyl substituents at the N6-position tend to either maintain or decrease the LSD-like activity. maps.org However, introducing bulkier substituents such as isopropyl or n-butyl at this position has been shown to reduce activity. maps.org Quaternization at the N(6) position has been found to almost completely eliminate affinity for both 5-HT2 and alpha-adrenoceptors. nih.gov
Modifications at the 1-position of the indole (B1671886) nucleus of the ergoline system have also been investigated. While detailed SAR studies on a wide range of 1-position substituents are less common in the provided literature, it is an area of interest for developing analogs with altered properties. wikipedia.org For instance, the addition of an acetyl group at the 1-position of LSD to form ALD-52 is a known modification.
Other modifications to the ergoline ring, such as bromination at the C2 position , can dramatically alter the pharmacological profile. For example, 2-bromo-LSD is non-hallucinogenic. maps.org Furthermore, the double bond in the D-ring (between C9 and C10) is crucial for hallucinogenic activity, and its reduction, as in dihydro-LSD, leads to a loss of this effect. maps.orgnih.gov
Correlation between Molecular Conformation and Receptor Binding
The three-dimensional conformation of lysergamide molecules is a critical determinant of their ability to bind to and activate receptors.
The stereochemistry of the ergoline core is paramount. Specifically, the R configuration at both C5 and C8 is essential for hallucinogenic activity. wikipedia.orgwikipedia.org Inversion of the stereocenter at C8 to the S configuration, as seen in iso-LSD, results in a compound that is essentially inactive as a hallucinogen. wikipedia.org Similarly, the l-isomer of LSD, with S configurations at both C5 and C8, is also inactive. wikipedia.org
The conformation of the amide substituent itself has a profound impact on activity. Studies on lysergamides with chiral 2-aminoalkane substituents have shown a stereoselective preference for the R configuration at the chiral center of the alkyl group. nih.govnih.gov For example, the (R)-2-butylamide of lysergic acid is more potent than the (S)-2-butylamide. nih.gov Molecular modeling studies have indicated that the (R)-2-butylamide can adopt a conformation that is very similar to that of LSD, whereas the (S)-isomer cannot. nih.gov This suggests that the receptor has a specific hydrophobic pocket that stereoselectively interacts with the amide substituents. nih.govheffter.org
Furthermore, studies with conformationally constrained analogs, such as those derived from isomeric 2,4-dimethylazetidines, have provided insights into the optimal binding conformation of the diethylamide group of LSD. nih.gov These studies suggest that the N,N-diethyl groups of LSD bind in a specific orientation that is different from the conformation observed in the solid state via X-ray crystallography. nih.gov It is proposed that the conformation of the amide function can directly affect binding through stereoselective interactions or indirectly by inducing conformational changes in other parts of the molecule. nih.gov
Metabolism and Biotransformation Pathways in Pre Clinical Models
Identification of Lysergamide (B1675752) Metabolites (e.g., Hydroxylated, Oxidized, Glucuronidated Forms)
The metabolism of lysergamides results in a variety of metabolites formed through processes such as hydroxylation, oxidation, and glucuronidation. While specific data on LAMPA is limited, the metabolic pathways of the closely related and extensively studied lysergic acid diethylamide (LSD) provide a strong predictive framework.
Identified metabolites for lysergamides in various species include:
Hydroxylated Metabolites: 13-hydroxy-LSD and 14-hydroxy-LSD have been identified, often conjugated with glucuronic acid. nih.gov In rat liver microsomes, 13-hydroxy-LSD was identified as a metabolite. nih.gov
Oxidized Metabolites: 2-oxo-LSD and the major human metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), are significant products of oxidation. nih.govblossomanalysis.comwikipedia.org O-H-LSD is considered a key biomarker in urine due to its higher concentration and longer detection window compared to the parent compound. nih.govresearchgate.net Another oxidized metabolite, lysergic acid ethylvinylamide, has been identified as being formed through the dehydrogenation of the diethylamide side chain. nih.gov
N-dealkylated Metabolites: N-desmethyl-LSD (nor-LSD) and lysergic acid ethylamide (LAE) are formed by the removal of a methyl or ethyl group, respectively. nih.gov
Glucuronidated Forms: Hydroxylated metabolites, such as 13- and 14-hydroxy-LSD, can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion. nih.gov
Table 1: Identified Metabolites of Lysergamides
| Metabolite Class | Specific Metabolites | Metabolic Process | References |
| Hydroxylated | 13-hydroxy-LSD, 14-hydroxy-LSD | Hydroxylation | nih.govnih.gov |
| Oxidized | 2-oxo-LSD, 2-oxo-3-hydroxy-LSD (O-H-LSD), Lysergic acid ethylvinylamide | Oxidation, Dehydrogenation | nih.govnih.govblossomanalysis.comwikipedia.org |
| N-dealkylated | N-desmethyl-LSD (nor-LSD), Lysergic acid ethylamide (LAE) | N-dealkylation | nih.gov |
| Glucuronidated | Glucuronic acid conjugates of 13- and 14-hydroxy-LSD | Glucuronidation | nih.gov |
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP1A2)
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast array of compounds, including lysergamides. mdpi.comnih.govyoutube.com Specific CYP isoforms have been identified as key players in the biotransformation of LSD, and by extension, are likely involved in the metabolism of LAMPA.
In vitro studies using human liver microsomes and recombinant CYP enzymes have elucidated the contributions of various isoforms to the formation of major LSD metabolites:
Formation of nor-LSD: CYP2D6, CYP2E1, and CYP3A4 have been shown to significantly contribute to the N-demethylation of LSD to form nor-LSD. nih.govresearchgate.net
Formation of O-H-LSD: The formation of the major metabolite, 2-oxo-3-hydroxy-LSD, involves several CYP isoforms, with significant contributions from CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net
The involvement of multiple CYP enzymes suggests a degree of metabolic redundancy, which can have implications for individual variations in drug response due to genetic polymorphisms in these enzymes. mdpi.com
Table 2: Role of Cytochrome P450 Enzymes in Lysergamide Metabolism
| CYP Isoform | Metabolic Reaction | Resulting Metabolite | References |
| CYP1A2 | Oxidation | 2-oxo-3-hydroxy-LSD | nih.govresearchgate.net |
| CYP2D6 | N-demethylation | nor-LSD | nih.govresearchgate.net |
| CYP2E1 | N-demethylation, Oxidation | nor-LSD, 2-oxo-3-hydroxy-LSD | nih.govresearchgate.net |
| CYP3A4 | N-demethylation, Oxidation | nor-LSD, 2-oxo-3-hydroxy-LSD | nih.govresearchgate.net |
| CYP2C9 | Oxidation | 2-oxo-3-hydroxy-LSD | nih.govresearchgate.net |
Metabolic Pathways in In Vitro Systems and Animal Models (e.g., C. elegans, rat, guinea pig)
Pre-clinical models are indispensable for characterizing the metabolic fate of new chemical entities. While specific metabolic studies on LAMPA are not widely published, research on LSD and other lysergamides in various models provides valuable comparative data.
Rat Models: Studies using rat liver microsomes have been instrumental in identifying metabolites such as lysergic acid ethylamide, nor-LSD, lysergic acid ethylvinylamide, and 13-hydroxy-LSD. nih.gov The major metabolites found in the urine and bile of rats are glucuronic acid conjugates of 13- and 14-hydroxy-LSD. nih.gov
Guinea Pig Models: In guinea pigs, similar to rats, the major metabolites are the glucuronide conjugates of 13- and 14-hydroxy-LSD. nih.gov However, guinea pigs also excrete significant quantities of 2-oxo-LSD in their urine and bile, highlighting species-specific differences in metabolism. nih.gov Comparative studies on liver injury between rats and guinea pigs have shown both common and distinct metabolic pathway responses, underscoring the importance of multi-species investigations. nih.gov
In Vitro Systems: Human liver microsomes and, more recently, cryopreserved human hepatocytes have been used to study LSD metabolism. These systems have confirmed the formation of O-H-LSD as a major phase I metabolite. researchgate.net Such in vitro platforms are crucial for predicting human metabolism and potential drug-drug interactions early in the drug development process.
Table 3: Summary of Metabolic Findings in Pre-clinical Models for Lysergamides
| Model System | Key Findings | Identified Metabolites | References |
| Rat (in vivo/in vitro) | Identification of multiple metabolites; induction of specific metabolic pathways by different agents. | Lysergic acid ethylamide, nor-LSD, lysergic acid ethylvinylamide, 13-hydroxy-LSD, glucuronides of 13- and 14-hydroxy-LSD. | nih.govnih.gov |
| Guinea Pig (in vivo) | Species-specific differences in metabolite excretion. | Glucuronides of 13- and 14-hydroxy-LSD, 2-oxo-LSD. | nih.gov |
| Human Liver Microsomes (in vitro) | Confirmation of major human metabolite formation. | 2-oxo-3-hydroxy-LSD (O-H-LSD). | researchgate.net |
Prodrug Concepts and Metabolic Conversion of Lysergamide Analogs
The prodrug approach is a well-established strategy in drug design to improve the pharmacokinetic or physicochemical properties of a parent drug. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body through enzymatic or chemical reactions.
In the context of lysergamides, this concept has been explored with analogs that are designed to be metabolized into the active parent compound. A notable example is 1-propionyl-LSD (1P-LSD), which is believed to be a prodrug for LSD. Recent research has also identified other analogs, such as 1CP-LSD, that act as prodrugs, converting to LSD in human serum. mdpi.com This metabolic conversion is a key aspect of their pharmacological activity. While specific prodrugs for LAMPA have not been detailed in the reviewed literature, the principle remains applicable to this and other lysergamide derivatives. nih.govresearchgate.net The design of such prodrugs would involve chemical modification of the LAMPA molecule at a position that allows for in vivo cleavage to release the active parent compound.
Advanced Analytical Methodologies for Lysergamide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of lysergamides, enabling the separation of complex mixtures and the quantification of individual components. The choice of technique and its specific parameters are crucial for achieving the desired resolution, particularly when dealing with structurally similar isomers. ljmu.ac.ukmaps.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and its more advanced counterpart, UHPLC, are powerful tools for the separation and quantification of lysergamides like LAMPA. ljmu.ac.ukmaps.org These techniques are particularly well-suited for analyzing thermally labile compounds like LSD and its analogs, as they operate at lower temperatures than gas chromatography. maps.org The high fluorescence of LSD and its derivatives makes UV fluorescent detectors on HPLC systems highly sensitive for their detection and quantification. idaho.gov
Several studies have reported successful HPLC-based separations of LSD and LAMPA. researchgate.net However, the success of the separation can be dependent on the specific chromatographic conditions employed. researchgate.net In some instances, complete separation may not be achieved, resulting in partial overlap of the chromatographic peaks. researchgate.net Despite this, even partial separation can be sufficient for differentiation. researchgate.net
UHPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. A UHPLC-MS/MS method has been developed for the trace determination of LAMPA and other designer LSD analogs in biological samples, achieving a limit of quantification (LOQ) of 0.5 pg mL-1. nih.gov This high sensitivity is crucial for detecting the low concentrations typically found in biological matrices. nih.gov
Table 1: Exemplary HPLC/UHPLC Methods for LAMPA Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | Zorbax Eclipse XDB - C8, 5 µm (150 mm x 4.6 mm) | Methanol (B129727):water (1:1) | UV | Quantification of LSD in illicit blotters (LAMPA used as internal standard) | scielo.br |
| UHPLC-MS/MS | Not specified | Not specified | QqQ-MS/MS (MRM mode) | Trace determination of 15 designer LSD analogs (including LAMPA) in biological samples | nih.gov |
| HPLC-MS/MS | LUX® 3 μm AMP column (150 3 mm, 3 μm particle size) | Not specified | QTRAP® 5500 triple quadrupole linear ion trap mass spectrometer | Separation of LSD, MIPLA, and LAMPA | ljmu.ac.uk |
This table is for illustrative purposes and does not encompass all published methods.
Gas Chromatography (GC) and GC-Solid Phase Infrared Spectroscopy
Gas chromatography is another widely used technique for the analysis of lysergamides. However, the thermal lability of compounds like LSD can present challenges, potentially leading to degradation in the hot injector port. maps.orgnih.gov The use of inert GC injectors and capillary columns with thermally stable stationary phases, such as low-polarity methyl-silicon columns, has made the GC analysis of LSD and its analogs more feasible. maps.orgidaho.gov
In some cases, derivatization can improve the gas chromatographic separation of lysergamide (B1675752) isomers. ljmu.ac.uk For instance, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to enhance the separation of LSD, MIPLA (N-methyl-N-isopropyl lysergamide), and LAMPA. ljmu.ac.ukresearchgate.net
A particularly powerful technique for differentiating isomers is gas chromatography-solid phase infrared spectroscopy (GC-sIR). nih.govljmu.ac.uk This method involves cryogenically trapping the column eluent on a rotating zinc selenide (B1212193) disk, allowing for the acquisition of high-resolution infrared spectra. ljmu.ac.uknih.gov The resulting solid-phase IR spectra offer superior resolution compared to vapor-phase spectra, which can be affected by molecular motion. ljmu.ac.uk This technique has proven effective in distinguishing between LSD, MIPLA, and LAMPA. nih.govljmu.ac.uk
Impact of Solvents on Analytical Stability and Sensitivity
The choice of solvent for extraction and analysis can significantly impact the stability and sensitivity of lysergamide analysis, especially in GC-MS. nih.govnih.gov Studies have shown that certain solvents can cause the degradation of some lysergamide analogs. For example, alcoholic solvents like methanol and ethanol (B145695) can lead to the hydrolysis of 1-acetyl-LSD (ALD-52) and 1-propionyl-LSD (1P-LSD) to LSD in the hot GC injector port. nih.gov Sterically hindered alcohols like isopropyl alcohol, however, can prevent this conversion. nih.gov
For general sensitivity and stability in GC-MS analysis of LSD analogs, solvents such as diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone (B3395972) have been found to be effective. nih.gov The selection of an appropriate solvent is therefore a critical step in method development to ensure accurate and reliable results. nih.govmdpi.com
Mass Spectrometric Techniques for Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of lysergamides. When coupled with a chromatographic separation technique, it provides a powerful combination of separation and detection capabilities. ljmu.ac.ukmaps.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS are highly sensitive and specific methods for the analysis of lysergamides, including LAMPA. ljmu.ac.ukthermofisher.com These techniques are particularly valuable for analyzing complex biological samples where low concentrations of the analyte are expected. nih.govthermofisher.com
LC-MS/MS, which involves multiple stages of mass analysis, provides enhanced specificity and structural information. ljmu.ac.uk In the analysis of LAMPA and its isomers, LC-MS/MS methods have been developed that can differentiate between them, even when they co-elute chromatographically. nih.govljmu.ac.uk This is achieved by comparing the ion ratios of specific fragmentation transitions. For example, the transitions at m/z 324.2 > 223.2 and m/z 324.2 > 208.2 have been used to differentiate between LSD and its isomers. nih.govljmu.ac.uk
In-source collision-induced dissociation (CID) in a single quadrupole LC-MS system can also be used to differentiate between co-eluting isomers like MIPLA and LAMPA based on distinct ion ratios of the m/z 239 fragment ion. ljmu.ac.ukresearchgate.net
Table 2: Key Mass Transitions for LAMPA and Related Lysergamides in LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Reference |
| LAMPA (and isomers) | 324.2 | 223.2, 208.2 | Differentiation of isomers | nih.govljmu.ac.uk |
| LAMPA/MIPLA | Not specified | 239 | Differentiation of co-eluting isomers via in-source CID | ljmu.ac.ukresearchgate.net |
This table provides examples of mass transitions and is not exhaustive.
Gas Chromatography-Mass Spectrometry (GC-MS) and Fragmentation Pattern Analysis
GC-MS is a widely used technique in forensic laboratories for the identification of illicit substances. nih.gov Under electron impact (EI) ionization, lysergamides like LAMPA produce a prominent molecular ion, which is crucial for identification. maps.org However, the mass spectra of isomers can be very similar, making differentiation based on mass spectra alone challenging. ljmu.ac.uk
Analysis of the fragmentation patterns can provide clues for differentiation. For LAMPA and its isomers, key fragment ions include those at m/z 221, 207, and 181. nih.gov While the presence of these ions is common among the isomers, their relative intensities can differ. For example, the relative intensity of the iminium ion at m/z 72 can vary significantly between LSD, MIPLA, and LAMPA, aiding in their distinction. nih.gov
Tandem mass spectrometry (GC-MS/MS) can further enhance the specificity of the analysis. By selecting a specific precursor ion and analyzing its fragmentation products, it is possible to distinguish between isomers even when their chromatographic separation is incomplete. nih.govljmu.ac.uk For instance, GC-electron ionization-tandem mass spectrometry of the m/z 72 iminium ion has been shown to provide sufficient information to distinguish between LSD, MIPLA, and LAMPA. nih.govljmu.ac.uk
Table 3: Key Fragment Ions in the EI Mass Spectra of LAMPA and Isomers
| m/z | Proposed Fragment | Significance | Reference |
| 324 | Molecular Ion [M]+ | Confirms molecular weight | maps.org |
| 221 | [M - C4H9N - H]+ | Common fragment in lysergamides | nih.gov |
| 207 | [M - C4H9N - CH3 - H]+ | Common fragment in lysergamides | nih.gov |
| 181 | Further fragmentation | Common fragment in lysergamides | nih.gov |
| 72 | [C4H10N]+ | Iminium ion, relative intensity aids in isomer differentiation | nih.gov |
This table highlights key fragments and their general significance.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of lysergamides like LAMPA, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For LAMPA, which has a chemical formula of C₂₀H₂₅N₃O, HRMS can confirm its elemental composition with a high degree of certainty. nist.govnist.gov The molecular weight of LAMPA is 323.4320. nist.govnist.gov
While HRMS provides the molecular formula, it is often coupled with fragmentation analysis (MS/MS) to elucidate the structure. Electron impact (EI) ionization is a common technique used for this purpose. Although LAMPA is an isomer of lysergic acid diethylamide (LSD) and thus has an identical molecular weight, differences in their fragmentation patterns can aid in differentiation when combined with chromatographic separation. maps.org In analogs featuring an N-methyl-propyl group, such as LAMPA, mass spectra may show characteristic fragments at m/z 100, 72, and 58. nih.gov The analysis of these fragment ions is crucial for distinguishing between closely related lysergamide isomers. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₂₀H₂₅N₃O | Defines the elemental makeup of the molecule. nist.govnist.gov |
| Exact Molecular Weight | 323.4320 | Allows for high-confidence identification and differentiation from compounds with different elemental compositions. nist.govnist.gov |
| Common Fragmentation Ions (m/z) | 100, 72, 58 | These fragments are characteristic of the N-methyl-propyl amide group and aid in structural confirmation. nih.gov |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), UV Spectroscopy)
Spectroscopic methods provide profound insight into the molecular structure and electronic properties of lysergamides. Nuclear Magnetic Resonance (NMR) is unparalleled for complete structural elucidation, while UV-Vis spectroscopy serves as a valuable tool for screening and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural determination of organic molecules, including complex alkaloids like LAMPA. Through 1H and 13C NMR experiments, the precise connectivity of atoms within the molecule can be established, confirming the presence of the ergoline (B1233604) skeleton and the specific N-(methylpropyl)amide substituent at the C-8 position.
A key feature in the NMR spectra of tertiary amides like LAMPA is the phenomenon of rotational isomerism, or rotamers. nih.govresearchgate.net Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted, leading to the existence of two distinct conformers at room temperature. This restricted rotation causes a doubling or significant broadening of NMR signals for the nuclei near the amide group (i.e., the N-methyl and N-propyl groups). nih.gov This observation is a hallmark of tertiary lysergamides and provides valuable structural confirmation. nih.govresearchgate.net Analysis of these rotameric signals can provide information about the conformational dynamics of the molecule in solution.
| Spectroscopic Feature | Observation | Structural Implication |
|---|---|---|
| Signal Doubling/Broadening | Observed for N-alkyl and adjacent proton/carbon signals. | Confirms the presence of a tertiary amide and indicates restricted rotation, resulting in rotamers. nih.govresearchgate.net |
| Aromatic/Indole (B1671886) Protons | Characteristic signals in the aromatic region of the 1H NMR spectrum. | Confirms the presence of the ergoline indole core. |
| Aliphatic Signals | Complex signals corresponding to the ergoline ring system and the N-propyl group. | Provides information on the stereochemistry and conformation of the molecule. |
Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and effective technique used for the initial screening and quantification of lysergamides. The characteristic chromophore of the ergoline ring system present in LAMPA and related compounds produces a distinct UV absorption spectrum. nih.gov Typically, lysergamides exhibit a primary absorption maximum around 310-313 nm. uni-weimar.demdpi.com
While UV spectroscopy is highly sensitive, it is not highly specific. nih.gov Most lysergamide derivatives possess the same ergoline chromophore and therefore exhibit very similar UV spectra, making it impossible to differentiate between them based on UV data alone. However, when coupled with a separation technique like high-performance liquid chromatography (HPLC), UV detection provides a powerful method for quantifying known analytes and flagging samples for further, more definitive analysis by MS or NMR. nih.gov
| Parameter | Typical Value | Application |
|---|---|---|
| Absorption Maximum (λmax) | ~313 nm | Used for detection and quantification in HPLC-UV methods. uni-weimar.de |
| Utility | Screening & Complementary Analysis | Provides a rapid means of detection but lacks the specificity to differentiate between analogs. nih.gov |
Immunoanalytical Techniques for Lysergamide Detection (e.g., RIA, Enzyme Immunoassays)
Immunoanalytical techniques, such as radioimmunoassay (RIA) and enzyme immunoassays (EIA), are highly sensitive methods used for the detection of specific analytes in complex biological matrices. nih.gov These assays are based on the principle of competitive binding between an unlabeled analyte (from a sample) and a labeled analyte for a limited number of binding sites on a specific antibody. nih.gov The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Immunoassays have been successfully developed for the detection of LSD. researchgate.net Due to the structural similarity between lysergamides, antibodies developed for LSD often exhibit cross-reactivity with its analogs, including LAMPA. This means that an assay designed for LSD may also produce a positive result in the presence of LAMPA. While this lack of absolute specificity prevents unambiguous identification, it makes immunoassays excellent preliminary screening tools in forensic and toxicological contexts. A positive result from an immunoassay is typically considered presumptive and must be confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Pre Clinical Pharmacological Investigations Using in Vitro and in Vivo Models
Receptor Binding and Functional Assays in Cell Lines and Tissue Homogenates
The in vitro pharmacology of LAMPA has been characterized to understand its interaction with various neurotransmitter receptors, which is crucial for elucidating its mechanism of action.
Research indicates that LAMPA displays a notable affinity for serotonin (B10506) receptors, similar to other lysergamides. nih.gov It has been described as a reduced-efficacy partial agonist at the serotonin 5-HT₂A receptor when compared to LSD. wikipedia.org In functional assays measuring β-arrestin 2 and miniGαq recruitment, LAMPA showed slightly decreased maximal efficacy (Emax) values, ranging from 87-89% of that of LSD, while exhibiting similar EC₅₀ values. nih.gov
Comprehensive receptor binding affinity data (Ki values) for LAMPA across a wide range of receptors are not extensively available in the current body of scientific literature. Similarly, detailed functional assay data beyond the 5-HT₂A receptor are limited.
Interactive Data Table: Functional Activity of LAMPA at 5-HT₂A Receptor
| Assay | Efficacy (Emax) Compared to LSD | Potency (EC₅₀) Compared to LSD |
| β-arrestin 2 Recruitment | 87-89% | Similar |
| miniGαq Recruitment | 87-89% | Similar |
| Data derived from in vitro functional assays. nih.gov |
Animal Models for Behavioral Phenotyping
Behavioral studies in animals are essential to characterize the in vivo effects of novel compounds and to predict their potential psychoactive properties in humans.
Drug Discrimination Paradigms
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the effects of a specific drug, such as LSD, and to respond accordingly to receive a reward. Other compounds are then tested to see if they produce similar subjective effects, which is known as substitution.
Head-Twitch Response (HTR) Assay in Rodents
The head-twitch response (HTR) in rodents is a rapid side-to-side head movement that is considered a reliable behavioral proxy for 5-HT₂A receptor activation and is characteristic of hallucinogenic compounds.
LAMPA has been shown to induce the HTR in mice, indicating in vivo activation of 5-HT₂A receptors. In comparative studies, LAMPA was found to be nearly equipotent to N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) in inducing the HTR. nih.govwikipedia.org The potency of LAMPA in the HTR assay is approximately three times lower than that of LSD. nih.gov
Interactive Data Table: Potency of LAMPA and Related Lysergamides in the Head-Twitch Response (HTR) Assay in Mice
| Compound | ED₅₀ (nmol/kg) |
| Lysergic acid diethylamide (LSD) | ~116-132.8 |
| Lysergic acid N-(methylpropyl)amide (LAMPA) | 358.3 |
| N-ethyl-N-cyclopropyl lysergamide (ECPLA) | 317.2 |
| N-methyl-N-isopropyl lysergamide (MIPLA) | 421.7 |
| ED₅₀ values represent the dose required to produce 50% of the maximal effect. nih.govnih.govresearchgate.net |
Exploratory Behavior and Locomotor Activity Studies
Studies specifically investigating the effects of LAMPA on exploratory behavior and locomotor activity in rodents are not available in the current scientific literature. For context, the parent compound, LSD, has been shown to have complex effects on these behaviors, often reducing locomotor activity and altering patterns of exploration in novel environments.
In Vivo Receptor Occupancy and Neurophysiological Studies
There is a lack of published data on the in vivo receptor occupancy of LAMPA, which would provide information on the extent to which the compound binds to its target receptors in the living brain. Furthermore, no neurophysiological studies detailing the effects of LAMPA on neuronal activity, such as firing rates and synaptic plasticity, have been identified in the reviewed literature.
Computational Chemistry and Molecular Modeling of Lysergamide Receptor Interactions
Ligand-Receptor Docking Studies
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These studies are crucial for understanding the specific interactions that govern the affinity and efficacy of lysergamides at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for hallucinogenic effects. researchgate.netrsc.org
While specific, detailed docking studies featuring binding energy values for LAMPA are not extensively published, its interaction with the 5-HT₂A receptor can be inferred from comprehensive studies on Lysergic acid diethylamide (LSD) and other analogs. rsc.orgresearchgate.net LAMPA is known to be a structural analogue of LSD and exhibits reduced-efficacy partial agonism at the 5-HT₂A receptor. wikipedia.org
Docking studies of LSD with the 5-HT₂A receptor have identified key amino acid residues within the binding pocket that are critical for its activity. These interactions typically involve the ergoline (B1233604) scaffold and the amide substituent. For lysergamides in general, the protonated nitrogen (N6) of the ergoline ring forms a crucial salt bridge with a highly conserved aspartate residue, Asp155, in transmembrane helix 3 (TM3). The indole (B1671886) portion of the molecule establishes several interactions, including π-stacking with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp), and hydrogen bonds. researchgate.net The N,N-disubstituted amide moiety extends into a region of the binding pocket near the extracellular loops, and its conformation influences the ligand's efficacy. researchgate.net
Table 1: Key Amino Acid Residues in the 5-HT₂A Receptor Involved in Lysergamide (B1675752) Binding This table is based on general findings for lysergamide-receptor interactions.
| Interacting Residue | Location | Type of Interaction |
|---|---|---|
| Asp155 (3.32) | TM3 | Salt Bridge with N6 |
| Ser239 (5.43) | TM5 | Hydrogen Bond |
| Ser242 (5.46) | TM5 | Hydrogen Bond |
| Phe234 (5.38) | TM5 | Aromatic/Hydrophobic |
| Trp336 (6.48) | TM6 | Aromatic (π-stacking) |
| Phe339 (6.51) | TM6 | Aromatic (π-stacking) |
| Phe340 (6.52) | TM6 | Aromatic (π-stacking) |
| Tyr370 (7.43) | TM7 | Hydrogen Bond/Aromatic |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like LAMPA, the flexibility of the D-ring and the orientation of the N-methyl-N-propyl amide substituent are of particular interest. Energy minimization calculations are used to identify the most stable, low-energy conformations.
Analytical techniques such as gas chromatography combined with solid-phase infrared (IR) spectroscopy have been used to differentiate LAMPA from its isomers, LSD and N-methyl-N-isopropyllysergamide (MIPLA). ljmu.ac.uk These methods reveal distinct spectral features; for instance, LAMPA and MIPLA show a medium intensity band around 1409 cm⁻¹ and 1407 cm⁻¹ respectively, which is absent in the spectrum for LSD and may be related to C-H bending in the N-methyl amide group. ljmu.ac.uk These differences in spectroscopic data strongly suggest that the specific nature of the alkyl substituents on the amide nitrogen leads to distinct conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.netnih.gov For 5-HT₂A receptor agonists, QSAR models are developed to predict the affinity or efficacy of new molecules, aiding in the design of novel compounds. nih.govnih.gov
While a specific, multi-compound QSAR model that includes LAMPA has not been detailed in the literature, structure-activity relationships (SARs) for the lysergamide class are well-documented. The potency and efficacy of lysergamides are highly sensitive to the nature of the substituents at the C8 amide position. caymanchem.com For instance, the diethylamide group of LSD is considered optimal for high potency at the 5-HT₂A receptor.
Pharmacological studies provide quantitative data that can be used to understand the SAR of LAMPA. The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of hallucinogens. researchgate.netnih.gov Comparative studies show that LAMPA is a potent agonist, though slightly less so than some other analogs.
Table 2: In Vivo Potency of LAMPA and Related Lysergamides in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED₅₀ (nmol/kg, IP) | Potency Relative to LSD (%) | Source |
|---|---|---|---|
| LSD | ~132.8 | 100% | researchgate.net |
| ECPLA | 317.2 | ~42% | nih.gov |
| LAMPA | 358.3 | ~37% | nih.gov |
| MIPLA | 421.7 | ~31% | nih.gov |
ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response. A lower ED₅₀ indicates higher potency.
These findings demonstrate that while LAMPA is a potent 5-HT₂A agonist, the substitution of one of LSD's ethyl groups with a propyl group results in a modest decrease in in vivo potency. nih.gov This type of data is fundamental for building robust QSAR models that can predict the activity of novel lysergamides.
Future Directions in Lysergamide Research
Development of Novel Lysergamide (B1675752) Scaffolds with Tuned Pharmacological Profiles
The ergoline (B1233604) scaffold is a versatile template for chemical modification, allowing for the fine-tuning of pharmacological activity. Research into novel lysergamide scaffolds is driven by the goal of creating compounds with more specific receptor binding profiles, potentially separating therapeutic effects from psychoactive properties. The nature of the amide substituent at the C-8 position is a critical determinant of a compound's interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is central to the psychedelic effects of LSD researchgate.net.
Systematic modifications of this amide group have demonstrated that both the size and conformation of the alkyl substituents are key to a compound's potency caymanchem.com. For instance, activity is often reduced when the alkyl chains on the amide nitrogen are shortened (like dimethyl) or lengthened (like dipropyl) relative to the diethyl groups of LSD .
Lysergic acid N-(methylpropyl)amide (LAMPA) serves as a prime example of this principle. As a structural analogue of LSD, LAMPA substitutes one of the ethyl groups with a methyl group and the other with a propyl group wikipedia.orgyoutube.com. This seemingly minor alteration results in a significantly different pharmacological profile. LAMPA displays reduced-efficacy partial agonism at the serotonin 5-HT₂A receptor compared to LSD wikipedia.org. In human studies, this translates to a marked decrease in potency, with doses of 100 micrograms producing little to no noticeable psychoactive effects wikipedia.org. However, in animal models such as the mouse head-twitch response (HTR) paradigm—a behavioral proxy for 5-HT₂A receptor activation—LAMPA is nearly equipotent to other analogues like N-ethyl-N-cyclopropyl lysergamide (ECPLA) and N-methyl-N-isopropyl lysergamide (MIPLA) wikipedia.orgnih.gov.
Exploration of Less-Studied Ergoline Derivatives
While LSD has been the subject of extensive research for decades, a vast number of other ergoline derivatives remain comparatively under-explored researchgate.net. Many of these compounds, including naturally occurring ergot alkaloids and their semi-synthetic derivatives, possess diverse affinities for adrenergic, serotonergic, and dopaminergic receptors researchgate.netnih.gov. The renewed interest in psychedelic medicine has spurred the investigation of these less-studied molecules to better understand the structural requirements for activating specific receptor pathways nih.govresearchgate.net.
LAMPA falls into this category of less-studied analogues. While known to science for some time, it has only recently been pharmacologically characterized in detail alongside other novel lysergamides nih.govresearchgate.net. The exploration of such compounds is crucial for building a comprehensive understanding of the lysergamide structure-activity landscape. For example, comparing the effects of LAMPA with its isomers, such as MIPLA, provides valuable data on how subtle changes in the amide substituents can alter receptor interaction and subsequent behavioral outcomes nih.gov.
The study of these derivatives is not purely academic; it has practical applications in forensic chemistry, where distinguishing between controlled substances like LSD and their uncontrolled or less-potent analogues is critical nih.gov. Furthermore, some less-studied ergoline derivatives, such as nicergoline, have found clinical use for conditions like cerebral metabolic-vascular disorders, demonstrating that the ergoline scaffold can be leveraged for non-psychedelic therapeutic applications researchgate.netnih.gov. By systematically investigating compounds like LAMPA, researchers can identify novel pharmacological tools and potential therapeutic leads that have been previously overlooked.
Advancements in Stereoselective Synthesis for Targeted Research
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of lysergamides mhmedical.com. The interaction between a drug and its biological target (e.g., a receptor) is highly dependent on the shape of the drug molecule ankara.edu.trnih.gov. For lysergic acid amides, the stereochemical properties of the amide substituent can profoundly influence the compound's activity nih.gov.
Research has consistently shown that different stereoisomers (molecules with the same atoms connected in the same sequence but with different spatial arrangements) can have vastly different pharmacological profiles nih.govnih.gov. For example, studies on d-lysergic acid amides with chiral 2-aminoalkane substituents revealed that the (R)-isomers were consistently more potent than the corresponding (S)-isomers at both displacing ligands from 5-HT₂A receptors and producing LSD-like effects in animal models nih.gov. This stereoselectivity suggests that the receptor's binding pocket has a specific shape that preferentially accommodates one isomer over the other nih.gov. The conformation of the amide group may directly impact binding through interactions with a hydrophobic region of the receptor or indirectly by causing conformational changes in the rest of the molecule nih.gov.
Given this high degree of stereoselectivity, advancements in stereoselective synthesis are paramount for targeted lysergamide research. The ability to synthesize specific stereoisomers of compounds like LAMPA in their pure form is essential for accurately assessing their individual pharmacological properties. Total synthesis strategies that feature stereoselective reactions, such as the Evans aldol (B89426) reaction and intramolecular Heck reactions, are key to constructing the complex, multi-ring ergoline structure with precise control over its chiral centers researchgate.net. Such synthetic advancements allow researchers to create novel probes to map receptor binding sites and to develop drug candidates with optimized potency and selectivity researchgate.net.
Integration of Multi-Omics Data in Pre-clinical Models for Deeper Understanding of Lysergamide Action
While receptor binding and behavioral assays provide crucial information about a compound's pharmacology, a deeper understanding requires looking at its downstream effects on cellular processes. The integration of multi-omics data—such as genomics, transcriptomics, and proteomics—into pre-clinical models offers a powerful approach to achieve this nih.gov. This systems-level perspective can reveal the complex biological mechanisms that underlie the action of lysergamides like LAMPA frontiersin.orglongdom.org.
Pre-clinical studies are essential for understanding the pharmacology of psychedelics and translating these findings to humans researchgate.netresearchgate.netnih.gov. By applying multi-omics technologies to these models, researchers can move beyond simple receptor affinity and assess the global changes in gene expression (transcriptomics) and protein levels (proteomics) induced by a compound longdom.orgnih.govnih.gov. For instance, exposing human-derived brain organoids or animal models to LAMPA and then analyzing the resulting transcriptomic and proteomic profiles could identify the specific signaling pathways and gene regulatory networks that are modulated by the drug frontiersin.orgmdpi.com.
This approach can help answer key questions, such as which genes and proteins are involved in the cellular response to 5-HT₂A receptor activation and how this response differs between a high-efficacy agonist like LSD and a lower-efficacy partial agonist like LAMPA. Furthermore, pharmacogenomic studies can identify genetic variations in receptors, such as single nucleotide polymorphisms (SNPs) in the 5-HT₂A receptor, that may alter an individual's response to these compounds azolifesciences.comnih.gov. Integrating multi-omics data provides a more holistic view of a drug's mechanism of action, helping to identify novel biomarkers, refine mechanistic hypotheses, and discover new therapeutic targets nih.govnih.gov.
Q & A
Basic Research Questions
Q. What are the key structural features of Lysergic Acid N-(Methylpropyl) Amide, and how do they influence its pharmacological activity?
- Methodological Answer : The compound’s ergoline backbone and N-substituted amide group are critical for receptor binding. The methylpropyl chain at the amide nitrogen modulates lipophilicity and bioavailability, impacting its interaction with serotonin (5-HT) receptors. Structural analogs like LSD (N,N-diethylamide) exhibit higher potency due to larger alkyl groups enhancing receptor affinity . Researchers should prioritize computational docking studies (e.g., AutoDock Vina) to map steric and electronic interactions with 5-HT2A receptors.
Q. How can researchers verify the identity and purity of Lysergic Acid N-(Methylpropyl) Amide in synthetic samples?
- Methodological Answer : Use hyphenated techniques such as LC-MS (liquid chromatography-mass spectrometry) for qualitative identification via protonated ion mass ([M+H]⁺) and isotopic patterns. For purity, combine HPLC-UV with a C18 column (e.g., CHROMABOND Flash RS 120 C18) and gradient elution (acetonitrile/0.1% formic acid). Cross-validate with FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What synthetic strategies are optimal for N-alkylation of lysergamide derivatives like Lysergic Acid N-(Methylpropyl) Amide?
- Methodological Answer :
- Route 1 : Reductive amination of lysergic acid with methylpropylamine using NaBH₃CN in anhydrous DMF under Schlenk conditions (argon atmosphere). Monitor reaction progress via TLC (ninhydrin detection) .
- Route 2 : Direct alkylation via Mitsunobu reaction (DIAD, PPh₃) with 1-bromo-2-methylpropane. Purify via MPLC on silica gel (15–40 µm) to isolate the N-alkylated product .
- Key Challenge : Avoid racemization by maintaining low temperatures (<0°C) and using non-polar solvents (e.g., DCM) .
Q. How can researchers resolve discrepancies in quantitative analysis of Lysergic Acid N-(Methylpropyl) Amide across studies?
- Methodological Answer :
- Standardization : Use certified reference materials (CRMs) from NIST or equivalent agencies. If unavailable, employ pseudo-quantitation with structurally similar analogs (e.g., LSD) as internal standards, adjusting for molar extinction coefficients and ionization efficiency differences .
- Cross-Lab Validation : Perform interlaboratory studies using harmonized protocols (e.g., ISO/IEC 17025) to address variability in LC-MS/MS parameters (e.g., collision energy, ion source temperature) .
Q. What in vitro models are suitable for evaluating the pharmacological effects of Lysergic Acid N-(Methylpropyl) Amide?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement assays (³H-ketanserin for 5-HT2A) in HEK293 cells expressing human receptors. Calculate Ki values using the Cheng-Prusoff equation .
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or β-arrestin recruitment (BRET) to assess biased signaling .
- Contradictions : Note that rodent models may underpredict human metabolic pathways due to cytochrome P450 isoform differences .
Q. How can researchers navigate legal restrictions when studying controlled lysergamide derivatives?
- Methodological Answer :
- Regulatory Compliance : Obtain DEA Schedule I licensing (U.S.) or equivalent permits (e.g., UK Home Office). Document synthesis and storage (e.g., locked −20°C freezer with audit trails) per Misuse of Drugs Act 1971 guidelines .
- Analytical Workarounds : Use non-controlled analogs (e.g., 1B-LSD) for preliminary SAR studies, as N1-alkylation may exempt compounds from specific regulations .
Q. What biosynthetic pathways in fungi produce lysergic acid amides, and how can they be engineered for scalable production?
- Methodological Answer :
- Natural Pathways : In Claviceps purpurea, lysergic acid is conjugated to amino acids via nonribosomal peptide synthetases (e.g., Lps2/Lps3). Ergine (lysergamide) accumulates as a minor byproduct (~2–3% of total alkaloids) .
- Synthetic Biology : Overexpress easO/easP genes in Saccharomyces cerevisiae to enhance amide bond formation. Optimize fed-batch fermentation with pH-stat control (6.8–7.2) and ergot alkaloid precursors (tryptophan, mevalonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
